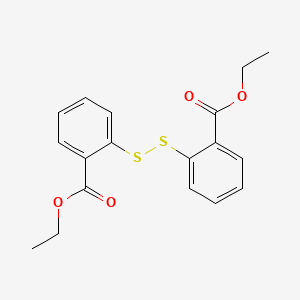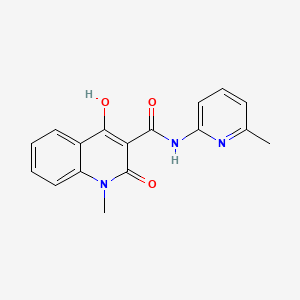
N-(4-methoxybenzyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-phenylacetamide typically involves the reaction of 4-methoxybenzylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxybenzyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used in the presence of an appropriate electrophile.
Major Products
Oxidation: Formation of N-(4-hydroxybenzyl)-2-phenylacetamide.
Reduction: Formation of N-(4-methoxybenzyl)-2-phenylethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-2-phenylacetamide involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide moiety can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxybenzyl)thiosemicarbazide
- N-(4-methoxybenzyl)-4-methoxyaniline
- N-(4-methoxybenzyl)-2-phenylethylamine
Uniqueness
N-(4-methoxybenzyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)12-17-16(18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
FDSGXEOIPBWJIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)


![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)


![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)

![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)

![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)
